Paeonol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

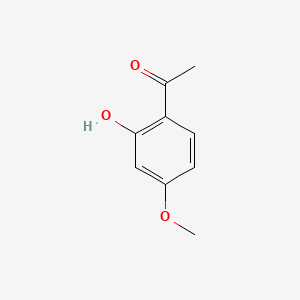

C9H10O3 |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

1-[2-hydroxy-4-(trideuteriomethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3/i2D3 |

InChI Key |

UILPJVPSNHJFIK-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C)O |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Paeonol-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Paeonol-d3, its primary application in research as an internal standard, and the methodologies for its use in quantitative analysis. It also explores the pharmacological context of its parent compound, Paeonol, with a focus on its interaction with key cellular signaling pathways.

Introduction to this compound

This compound is a deuterated isotopologue of Paeonol, a phenolic compound extracted from the root bark of the peony plant (Paeonia suffruticosa). The key difference between this compound and Paeonol is the replacement of three hydrogen atoms with deuterium atoms, resulting in a slightly higher molecular weight. This isotopic labeling makes this compound an ideal internal standard (IS) for the quantitative analysis of Paeonol in biological matrices using mass spectrometry-based techniques.

Chemical Properties:

| Property | Paeonol | This compound |

| Chemical Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight | 166.17 g/mol | 169.19 g/mol |

| IUPAC Name | 1-(2-hydroxy-4-methoxyphenyl)ethanone | 1-(2-hydroxy-4-methoxyphenyl)ethanone-d3 |

| CAS Number | 552-41-0 | 1329835-39-3 |

The primary use of this compound in research is to ensure the accuracy and precision of Paeonol quantification in complex samples such as plasma, serum, and tissue homogenates. Due to its similar chemical and physical properties to Paeonol, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its different mass allows it to be distinguished from the unlabeled Paeonol, enabling correction for variations in sample preparation and instrument response.

Primary Use in Research: Pharmacokinetic Studies of Paeonol

This compound is almost exclusively used as an internal standard in pharmacokinetic (PK) studies of Paeonol. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Paeonol, which is a prerequisite for its development as a therapeutic agent. Paeonol itself has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

A typical pharmacokinetic study involves administering a known dose of Paeonol to an animal model (e.g., rats) and then collecting blood samples at various time points. The concentration of Paeonol in these samples is then determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with this compound as the internal standard.

Quantitative Data from Pharmacokinetic Studies

The following table summarizes typical pharmacokinetic parameters of Paeonol determined in rats after oral administration, using an LC-MS/MS method with an internal standard like this compound.

| Parameter | Value (for a 20 mg/kg oral dose) | Description |

| Tmax (h) | 0.25 ± 0.11 | Time to reach maximum plasma concentration |

| Cmax (ng/mL) | 1354.6 ± 345.7 | Maximum plasma concentration |

| AUC(0-t) (ng·h/mL) | 1567.3 ± 458.2 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| t1/2 (h) | 1.8 ± 0.5 | Elimination half-life |

Data synthesized from representative pharmacokinetic studies.

Experimental Protocols

Quantification of Paeonol in Rat Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Paeonol in rat plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Paeonol (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

3.1.2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Paeonol and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Paeonol stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 50 ng/mL.

3.1.3. Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike appropriate amounts of the Paeonol working standard solutions into blank rat plasma to obtain final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at three concentration levels: low, medium, and high (e.g., 10, 200, and 800 ng/mL).

3.1.4. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the this compound internal standard working solution (50 ng/mL).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:0.1% Formic Acid in Water, 40:60, v/v).

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

3.1.5. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | Agilent ZORBAX SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 40% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| MS System | AB Sciex Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Paeonol: m/z 167.1 → 152.1; this compound: m/z 170.1 → 155.1 |

| Collision Energy | Optimized for each transition |

Signaling Pathways Modulated by Paeonol

Understanding the mechanism of action of Paeonol provides the rationale for its pharmacokinetic evaluation. Paeonol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress. The diagrams below illustrate the inhibitory effects of Paeonol on the NF-κB and MAPK signaling pathways.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic analysis of Paeonol.

Inhibition of the NF-κB Signaling Pathway by Paeonol

Caption: Paeonol inhibits the NF-κB inflammatory pathway.

Inhibition of the MAPK Signaling Pathway by Paeonol

Caption: Paeonol inhibits the MAPK signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate quantification of Paeonol in preclinical research, particularly in the field of pharmacokinetics. Its use as an internal standard in LC-MS/MS analysis allows for reliable determination of Paeonol's ADME profile, which is fundamental for its further development as a potential therapeutic agent. The inhibitory effects of Paeonol on key inflammatory signaling pathways, such as NF-κB and MAPK, underscore the importance of these quantitative studies in understanding its mechanism of action and therapeutic potential. This guide provides a foundational understanding and practical protocols for researchers and scientists working with Paeonol and its deuterated analogue.

A Technical Guide to Paeonol-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Paeonol-d3, a deuterated analog of the natural active compound Paeonol. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for laboratory use and to provide a foundational understanding of its applications and the experimental methodologies involved.

Commercial Suppliers of this compound

This compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for commercially available this compound, facilitating a comparison between suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| MedchemExpress | HY-N0159S | 55712-78-2 | C₉H₇D₃O₃ | 169.19 | >98% | 5 mg, 10 mg[1] |

| LGC Standards (distributor for Toronto Research Chemicals) | TRC-P133842 | 55712-78-2 | C₉H₇D₃O₃ | 169.19 | Not specified | 100 mg[2][3] |

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. LGC Standards requires users to log in to view pricing.

Experimental Protocols

Paeonol has been investigated for its anti-inflammatory, anti-tumor, and neuroprotective effects. The following are examples of experimental protocols adapted from published research, providing a starting point for laboratory investigations.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory effects of Paeonol on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

-

Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

The following day, cells are pre-treated with various concentrations of Paeonol (or this compound) for 1 hour.

-

Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA):

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Proteins:

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p38, ERK, JNK, and NF-κB).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The biological effects of Paeonol are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of these key pathways and a typical experimental workflow.

Paeonol's Anti-Inflammatory Signaling Pathway

Caption: Paeonol inhibits LPS-induced inflammation by suppressing MAPK and NF-κB signaling pathways.

Experimental Workflow for In Vitro Analysis of this compound

Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, it is recommended to consult detailed research articles and adapt the protocols as necessary for the experimental system being used. The commercial availability of this compound from the suppliers listed above will facilitate the acquisition of this valuable research tool.

References

The Core Principles of Utilizing Paeonol-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Paeonol-d3 as an internal standard in quantitative bioanalysis, particularly within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pharmacokinetic, metabolic, and bioequivalence studies of Paeonol.

Introduction to Paeonol and the Rationale for an Internal Standard

Paeonol is a phenolic compound and the primary bioactive component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex). It has garnered significant interest in the pharmaceutical and biomedical fields due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and neuroprotective effects. Accurate and precise quantification of Paeonol in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a therapeutic agent.

Bioanalytical methods, especially those employing LC-MS/MS, are susceptible to variations that can impact the accuracy and reproducibility of results. These variations can arise from multiple sources, including sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and instrument variability (e.g., injection volume). To mitigate these variabilities, a suitable internal standard (IS) is incorporated into the analytical workflow.

The Ideal Internal Standard: Why this compound?

An ideal internal standard should closely mimic the physicochemical and analytical behavior of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis.

Physicochemical Properties of Paeonol and this compound:

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| Paeonol | C₉H₁₀O₃ | 166.17 |  |

| This compound | C₉H₇D₃O₃ | 169.19 |  |

This compound is structurally identical to Paeonol, with the exception of three hydrogen atoms being replaced by their stable isotope, deuterium. This subtle modification in mass allows for its differentiation from the unlabeled Paeonol by the mass spectrometer, while its identical chemical structure ensures that it behaves similarly during sample preparation, chromatography, and ionization.

Advantages of using this compound as an internal standard:

-

Compensates for Matrix Effects: this compound co-elutes with Paeonol from the liquid chromatography column, meaning it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte to the internal standard, these matrix-induced variations are effectively normalized.

-

Corrects for Sample Loss: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the internal standard. The use of the peak area ratio corrects for these losses.

-

Accounts for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are compensated for, as both the analyte and the internal standard are affected equally.

Experimental Workflow and Methodologies

The following sections outline a typical experimental workflow for the quantification of Paeonol in a biological matrix (e.g., plasma) using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Paeonol and this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Paeonol by serially diluting the primary stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution. This solution will be spiked into all calibration standards, quality control samples, and unknown samples.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Paeonol from plasma samples:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 64% B) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Paeonol | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 167.1 | m/z 170.1 |

| Product Ion (Q3) | m/z 152.1 | m/z 155.1 (predicted) |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

Note: The product ion for this compound is predicted based on the likely fragmentation pattern of the deuterated methoxy group.

Data Analysis and Quantitative Results

The concentration of Paeonol in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Paeonol to this compound against the nominal concentration of the Paeonol calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically applied.

Table of Representative Calibration Curve Data:

| Nominal Concentration (ng/mL) | Paeonol Peak Area | This compound Peak Area | Peak Area Ratio (Paeonol/Paeonol-d3) |

| 5 | 1,250 | 25,000 | 0.050 |

| 10 | 2,550 | 25,500 | 0.100 |

| 50 | 12,600 | 25,200 | 0.500 |

| 100 | 25,200 | 25,200 | 1.000 |

| 500 | 127,500 | 25,500 | 5.000 |

| 1000 | 258,000 | 25,800 | 10.000 |

| 2000 | 520,000 | 26,000 | 20.000 |

Table of Representative Quality Control (QC) Sample Data:

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 15 | 14.8 | 98.7 | 4.5 |

| Medium | 150 | 153.2 | 102.1 | 3.2 |

| High | 1500 | 1478.5 | 98.6 | 2.8 |

Visualizing the Principles and Workflows

Diagrams are essential for illustrating the logical relationships and experimental processes involved in using this compound as an internal standard.

Caption: Experimental workflow for Paeonol quantification using this compound.

Caption: Principle of internal standard correction.

Paeonol's Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Paeonol exerts its anti-inflammatory effects, in part, by modulating key intracellular signaling cascades. One of the well-established pathways inhibited by Paeonol is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.

Caption: Paeonol's inhibition of the MAPK/ERK/p38 signaling pathway.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Paeonol in biological matrices. Its use in conjunction with LC-MS/MS provides a robust and reliable bioanalytical method, which is essential for the rigorous evaluation of Paeonol's pharmacokinetic and pharmacodynamic properties. A thorough understanding of the principles outlined in this guide will enable researchers to develop and validate high-quality analytical methods, thereby facilitating the advancement of Paeonol as a potential therapeutic agent.

The Role of Paeonol-d3 in Advancing Preclinical Research of Paeonol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonol, a phenolic compound extracted from the root bark of the peony plant (Paeonia suffruticosa), has garnered significant interest in the scientific community for its wide array of pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-tumor agent.[2][3] As research into the therapeutic applications of paeonol progresses, the need for robust and accurate analytical methods to characterize its pharmacokinetic and pharmacodynamic profiles becomes paramount. This is where deuterated analogs, such as Paeonol-d3, play a critical role.

This technical guide provides an in-depth overview of the exploratory studies involving paeonol, with a special focus on the application of this compound as an internal standard in quantitative bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometry-based quantification, ensuring the accuracy and precision of pharmacokinetic and metabolism studies. This guide will detail the experimental protocols, present key quantitative data, and visualize the molecular pathways influenced by paeonol, thereby serving as a comprehensive resource for researchers in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on paeonol.

Table 1: Pharmacokinetic Parameters of Paeonol in Rats

| Administration Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (min) | t1/2 (min) | AUC (mg/L·min) | Absolute Bioavailability (%) | Reference |

| Intramuscular (i.m.) | 10 | 0.71 ± 0.13 | 7.50 ± 2.74 | 59.85 ± 10.23 | 43.06 ± 6.10 (AUC0-∞) | 68.68 | [4] |

| Intravenous (i.v.) | 2.5 | - | - | - | - | - | [5] |

| Intravenous (i.v.) | 5 | - | - | - | - | - | [5] |

| Intravenous (i.v.) | 10 | - | - | - | - | - | [5] |

| Oral | 25 | - | ~10.8 | ~40.8 | - | - | [1] |

| Oral | 50 | - | ~11.4 | ~40.8 | - | - | [1] |

| Oral (Moutan cortex decoction) | - | - | - | 80.9 | - | - | [6] |

Note: '-' indicates data not provided in the cited source.

Table 2: In Vitro Efficacy of Paeonol and Its Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Paeonol | MAO-A Inhibition | - | 54.6 | [7] |

| Paeonol | MAO-B Inhibition | - | 42.5 | [7] |

| Paeonol Derivative (2d) | Anti-proliferative | HeLa | 2.67 | [8] |

| Paeonol Derivative (2d) | Anti-proliferative | MCF-7 | 4.74 | [8] |

Table 3: In Vivo Efficacy of Paeonol in Preclinical Models

| Model | Species | Dose (mg/kg) | Administration Route | Key Findings | Reference |

| Antibiotic-Associated Diarrhea | Mice | 25, 50, 100 | - | Decreased serum TNF-α and IL-4 levels. | [9] |

| Acute Lung Injury | Rats | 10 - 50 | Intraperitoneal | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid. | [10] |

| Doxorubicin-induced Chronic Heart Failure | Rats | - | - | Improved cardiac function and ameliorated cardiac damage. | [11] |

| Cisplatin-induced Nephrotoxicity | - | - | - | Attenuated high levels of TNF-α and IL-1β. | [3] |

Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow:

A potential synthetic route for this compound.

Animal Models and Administration of Paeonol

a. Acute Lung Injury Model in Rats:

-

Animals: Male Sprague-Dawley rats.

-

Induction: Intratracheal administration of lipopolysaccharide (LPS).

-

Paeonol Administration: Intraperitoneal (IP) injection of paeonol dissolved in DMSO at doses ranging from 10 to 50 mg/kg.[10]

b. Antibiotic-Associated Diarrhea Model in Mice:

-

Animals: BALB/c mice.

-

Induction: Administration of lincomycin.

-

Paeonol Administration: Treatment with paeonol at concentrations of 25, 50, and 100 mg/kg.[9]

c. Pharmacokinetic Studies in Rats:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Administration:

-

Blood Sampling: Blood samples are collected from the eye venous plexus at various time points (e.g., pre-dose, and at 0.0833, 0.167, 0.25, 0.50, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant like EDTA.

Sample Preparation and UPLC-MS/MS Analysis for Paeonol Quantification

a. Role of this compound: this compound serves as an internal standard (IS) to correct for variations in sample preparation and instrument response. A known amount of this compound is added to all samples and calibration standards at the beginning of the sample preparation process.

b. Plasma Sample Preparation:

-

Protein Precipitation: To a plasma sample, add a protein precipitating agent such as acetonitrile (often containing 0.1% formic acid) or perform a liquid-liquid extraction with a solvent like chloroform.

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing paeonol and the this compound internal standard.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the UPLC-MS/MS system.

c. UPLC-MS/MS Method:

-

Chromatographic Separation: A reverse-phase C18 column (e.g., Zorbax-SB C18) is typically used for separation. The mobile phase often consists of a mixture of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization efficiency. A gradient elution is employed to separate paeonol from endogenous matrix components.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both paeonol and this compound are monitored for high selectivity and sensitivity.

UPLC-MS/MS Analysis Workflow:

Workflow for the quantification of paeonol using this compound.

Signaling Pathways and Mechanisms of Action

Paeonol exerts its pharmacological effects through the modulation of various signaling pathways, primarily those involved in inflammation and oxidative stress.

Inhibition of the TLR4-NF-κB Signaling Pathway

Paeonol has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response and subsequent inflammation. By suppressing this pathway, paeonol can reduce the production of pro-inflammatory cytokines.

Paeonol's inhibition of the TLR4-NF-κB pathway.

Modulation of the MAPK/ERK/p38 and JNK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial in regulating cellular responses to external stimuli, including stress and inflammation. Paeonol has been found to inhibit the phosphorylation of these kinases, thereby downregulating inflammatory responses.

Paeonol's modulation of MAPK signaling pathways.

Conclusion

The preclinical exploration of paeonol continues to unveil its significant therapeutic potential across a range of disease models. The accurate and reliable quantification of paeonol in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing clear pharmacokinetic/pharmacodynamic relationships. The use of this compound as an internal standard in UPLC-MS/MS assays represents a critical tool for achieving the high level of analytical rigor required in modern drug development. This guide has provided a comprehensive overview of the key preclinical findings, detailed experimental methodologies, and the underlying mechanisms of action of paeonol. By leveraging the precise analytical capabilities afforded by tools like this compound, researchers can continue to build a robust body of evidence to support the potential transition of paeonol from a promising preclinical candidate to a clinically effective therapeutic agent.

References

- 1. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]

- 2. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paeonol pharmacokinetics in the rat following i.m. administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of paeonol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of paeonol in rat plasma by high-performance liquid chromatography and its application to pharmacokinetic studies following oral administration of Moutan cortex decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Synthesis and anti-tumor activity of paeonol and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Anticoagulative Effects of Paeonol on LPS-Induced Acute Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Paeonol-d3 for In Vitro Investigation of Paeonol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonol, a key bioactive phenolic compound extracted from the root bark of Paeonia suffruticosa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A thorough understanding of its metabolic fate is crucial for the development of Paeonol-based therapeutics. This technical guide provides an in-depth overview of the methodologies for investigating the in vitro metabolism of Paeonol, with a special focus on the strategic use of its deuterated analog, Paeonol-d3.

The substitution of hydrogen with deuterium (D) in a drug molecule, a process known as deuteration, can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic reactions at the site of deuteration. This property makes deuterated compounds like this compound invaluable tools for elucidating metabolic pathways, identifying metabolites, and improving pharmacokinetic properties. While specific in vitro metabolism studies on this compound are not extensively documented in publicly available literature, this guide outlines the established principles and experimental protocols for its application, drawing from the known metabolism of Paeonol and general practices for deuterated compounds in drug metabolism studies. This compound is most commonly utilized as an internal standard in LC-MS/MS methods for the precise quantification of Paeonol in biological matrices.

Paeonol Metabolism Overview

The in vitro metabolism of Paeonol primarily occurs in the liver and involves both Phase I and Phase II reactions.

-

Phase I Metabolism: These reactions introduce or expose functional groups on the Paeonol molecule, primarily through oxidation. The main Phase I metabolic pathways for Paeonol are:

-

Demethylation: The removal of the methyl group from the methoxy moiety.

-

Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

-

-

Phase II Metabolism: In these conjugation reactions, endogenous molecules are attached to the functional groups on Paeonol or its Phase I metabolites, increasing their water solubility and facilitating their excretion. The key Phase II pathways for Paeonol are:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfate group.

-

Data Presentation: In Vitro Metabolic Parameters of Paeonol

The following tables summarize key quantitative data related to the in vitro metabolism of Paeonol.

Table 1: Metabolic Stability of a Paeonol Derivative in Human Liver Microsomes

| Compound | Half-life (t1/2) in HLM (min) |

| Paeonol Derivative (Compound B12) | 111.1 |

HLM: Human Liver Microsomes

Table 2: Kinetic Parameters of Paeonol O-demethylation in Liver Microsomes from Different Species [1]

| Species | O-demethylation Activity (pmol/min/mg protein) |

| Dog | 709.7 |

| Rat | 579.6 |

| Human | 569.3 |

| Minipig | 417.3 |

Experimental Protocols

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is designed to determine the rate of disappearance of a compound in the presence of liver microsomes, providing a measure of its intrinsic clearance.

Materials:

-

Paeonol and this compound

-

Pooled Human Liver Microsomes (HLM) or other species-specific microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) for reaction termination

-

Internal Standard (IS) for LC-MS/MS analysis (if not using this compound as the primary test article)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein concentration), and the test compound (Paeonol or this compound, at a concentration of 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes). This also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Metabolite Identification using LC-MS/MS

This protocol aims to identify the metabolites of Paeonol formed in vitro.

Procedure:

-

Follow the incubation procedure as described in the metabolic stability assay, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

-

Analyze the supernatant by high-resolution LC-MS/MS.

-

Metabolite identification is achieved by comparing the mass spectra of the potential metabolites with that of the parent compound and by predicting the expected mass shifts for common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation, +80 Da for sulfation).

-

The use of this compound is particularly advantageous here. The deuterated metabolites will exhibit a characteristic mass shift of +3 Da compared to the corresponding unlabeled metabolites, confirming their origin from the parent drug.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of Paeonol on key signaling pathways like MAPK and PI3K/AKT in a relevant cell line.

Materials:

-

Cell line of interest (e.g., cancer cell line, immune cells)

-

Cell culture medium and supplements

-

Paeonol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat them with various concentrations of Paeonol for a specified duration. Include an untreated control group.

-

Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of Paeonol on protein phosphorylation.

Visualizations

Metabolic and Signaling Pathways

Caption: Paeonol Phase I and Phase II Metabolic Pathways.

Caption: In Vitro Metabolism Experimental Workflow.

Caption: Paeonol's Inhibitory Effects on Signaling Pathways.

Conclusion

The in vitro investigation of Paeonol metabolism is a critical step in its preclinical development. The use of this compound as a tool in these studies offers significant advantages, particularly in enhancing the accuracy of quantification and aiding in the definitive identification of metabolites. While specific comparative metabolic data for Paeonol and this compound is currently limited, the established protocols for in vitro metabolism studies using liver microsomes provide a robust framework for such investigations. By employing the methodologies and understanding the metabolic pathways outlined in this guide, researchers can gain valuable insights into the biotransformation of Paeonol, ultimately facilitating its journey from a promising natural compound to a potential therapeutic agent.

References

Foundational Pharmacokinetics of Paeonol: A Technical Guide Utilizing Paeonol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacokinetic research on paeonol, with a specific focus on the methodologies employing Paeonol-d3. Paeonol, a major bioactive component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex), has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, its rapid in vivo clearance necessitates a thorough understanding of its pharmacokinetic profile to optimize its therapeutic potential.[1] The use of stable isotope-labeled internal standards, such as this compound, is critical for the accurate quantification of paeonol in biological matrices, forming the bedrock of reliable pharmacokinetic studies.

I. Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of paeonol from in vivo studies in rats. These studies typically utilize this compound as an internal standard for precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Pharmacokinetic Parameters of Paeonol in Rats Following Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |

| 12.5 | 185.3 ± 68.4 | 0.17 ± 0.08 | 210.7 ± 56.2 | 1.1 ± 0.3 | [1] |

| 25 | 410.2 ± 123.5 | 0.18 ± 0.06 | 456.8 ± 134.7 | 0.68 | [1][2] |

| 50 | 856.7 ± 254.1 | 0.19 ± 0.07 | 987.4 ± 289.3 | 0.68 | [1][2] |

| 100 (Suspension) | 1230 ± 210 | 0.5 | 4120 ± 870 | 3.37 | [3] |

| 100 (Liposomes) | 3150 ± 560 | 1.0 | 11450 ± 1890 | 10.69 | [3] |

Table 2: Pharmacokinetic Parameters of Paeonol in Rats Following Intravenous (IV) and Intramuscular (IM) Administration

| Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (min) | AUC (0-∞) (mg·L/min) | t1/2 (min) | Reference |

| IV | 2.5 | - | - | 21.2 ± 2.5 | 45.1 ± 5.6 | [4] |

| IV | 5 | - | - | 42.8 ± 4.9 | 47.3 ± 6.1 | [4] |

| IV | 10 | - | - | 85.1 ± 9.7 | 49.2 ± 5.8 | [4] |

| IM | 10 | 0.71 ± 0.13 | 7.50 ± 2.74 | 43.06 ± 6.10 | 59.85 ± 10.23 | [5] |

II. Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of paeonol, where this compound serves as an essential tool for accurate quantification.

A. Animal Studies and Dosing

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[4][5]

-

Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are typically fasted overnight before drug administration, with free access to water.[3]

-

Dosing:

-

Oral Administration: Paeonol is often suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution and administered via oral gavage.[1][3]

-

Intravenous Administration: Paeonol is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into the tail vein.[4]

-

Intramuscular Administration: A solution of paeonol is injected into the gluteal muscle.[5]

-

B. Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected from the jugular vein or orbital plexus at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized or EDTA-containing tubes.[1][3]

-

Plasma Preparation: The blood samples are centrifuged (e.g., at 13,500 rpm for 15 minutes at 4°C) to separate the plasma, which is then stored at -20°C or -80°C until analysis.[3]

-

Sample Pre-treatment (Protein Precipitation):

-

Aliquots of plasma are mixed with a protein precipitating agent, typically acetonitrile or methanol, often containing the internal standard (this compound).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for LC-MS/MS analysis.

-

C. LC-MS/MS Analysis for Paeonol Quantification

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) is used.[1]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Zorbax-SB C18, 100x2.1 mm, 3.5 µm) is commonly employed.[6]

-

Mobile Phase: A gradient or isocratic elution is performed using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid).[6]

-

Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[3][6]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is frequently used, operating in either positive or negative ion mode.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both paeonol and the internal standard, this compound.

-

III. Visualizations: Workflows and Signaling Pathways

A. Experimental Workflow for In Vivo Pharmacokinetic Studies

Caption: A typical workflow for preclinical pharmacokinetic studies of paeonol.

B. Paeonol's Anti-Inflammatory Signaling Pathways

Paeonol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7]

Caption: Paeonol's inhibition of the MAPK and NF-κB inflammatory signaling pathways.

IV. Conclusion

The foundational pharmacokinetic research on paeonol, significantly enhanced by the use of this compound as an internal standard, reveals its rapid absorption and elimination profile in preclinical models. The detailed experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development. The elucidation of its impact on key anti-inflammatory signaling pathways further underscores its therapeutic potential. Future research should continue to leverage stable isotope-labeled compounds to explore the pharmacokinetics of paeonol's metabolites and to bridge the gap between preclinical findings and clinical applications.

References

- 1. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of paeonol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paeonol pharmacokinetics in the rat following i.m. administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Paeonol-d3 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paeonol, a primary active component isolated from the root bark of the peony plant, exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor properties[1]. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled (SIL) internal standard, such as Paeonol-d3, is the preferred approach in quantitative LC-MS/MS analysis to compensate for variability during sample preparation and detection[2]. Deuterated internal standards are chemically almost identical to the analyte, ensuring similar behavior during extraction and ionization, though chromatographic shifts can occasionally occur[2][3][4].

This application note details a highly selective, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Paeonol in plasma, using this compound as the internal standard. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high throughput[5][6]. The method has been fully validated according to established bioanalytical method validation guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.

Materials and Methods

Reagents and Materials

-

Paeonol (≥98% purity) and this compound (≥98% purity, 99% isotopic purity) were sourced from a commercial supplier.

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Phenomenex Kinetex® C18 column (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent.

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Primary stock solutions of Paeonol and this compound (Internal Standard, IS) were prepared in methanol at a concentration of 1.00 mg/mL.

-

Working Solutions: A series of Paeonol working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards (CS). Quality control (QC) working solutions were prepared similarly from a separate weighing of Paeonol.

-

Internal Standard (IS) Working Solution: The this compound stock solution was diluted with acetonitrile to a final concentration of 50 ng/mL. This solution is used as the protein precipitation solvent.

-

Calibration Standards and Quality Control Samples: CS and QC samples were prepared by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. The final concentration range for the calibration curve was 1.00 to 2000 ng/mL. QC samples were prepared at four levels: Lower Limit of Quantification (LLOQ, 1.00 ng/mL), Low QC (LQC, 3.00 ng/mL), Medium QC (MQC, 300 ng/mL), and High QC (HQC, 1500 ng/mL).

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing high-protein content from biological samples like plasma[5].

-

Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the Internal Standard working solution (50 ng/mL this compound in acetonitrile).

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation was accomplished using a C18 column with a gradient elution.[6][7] Detection was performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an ESI source in positive mode.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Phenomenex Kinetex® C18 (2.6 µm, 50 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[8] |

| Gradient | 10% B to 95% B in 3.0 min, hold for 1.0 min, return to 10% B |

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Paeonol | This compound (IS) |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 Mass (m/z) | 167.1 | 170.1 |

| Q3 Mass (m/z) | 152.1 | 155.1 |

| Dwell Time (ms) | 100 | 100 |

| Declustering Potential (V) | 80 | 80 |

| Collision Energy (eV) | 25 | 25 |

| Source Temperature | 550°C | 550°C |

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability to ensure its reliability for the intended application.

Results

Linearity and LLOQ

The method demonstrated excellent linearity over the concentration range of 1.00 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Paeonol to this compound against the nominal concentration. A weighting factor of 1/x² was applied. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 1.00 ng/mL with a signal-to-noise ratio >10, and accuracy and precision within ±20%.

Table 3: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 1.00 - 2000 ng/mL |

| Regression Equation | y = 0.0015x + 0.0004 |

| Weighting Factor | 1/x² |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ | 1.00 ng/mL |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results are summarized below.

Table 4: Intra- and Inter-Day Accuracy and Precision

| QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1.00 | 8.5 | 105.2 | 11.2 | 103.7 |

| LQC | 3.00 | 6.2 | 98.7 | 7.9 | 101.5 |

| MQC | 300 | 4.1 | 102.3 | 5.5 | 99.8 |

| HQC | 1500 | 3.5 | 97.5 | 4.8 | 98.9 |

Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).

Matrix Effect and Recovery

The matrix effect and extraction recovery were assessed at LQC and HQC levels. The use of a co-eluting SIL internal standard is critical for mitigating matrix effects[9].

Table 5: Matrix Effect and Extraction Recovery (n=6)

| QC Level | Conc. (ng/mL) | Matrix Factor | Recovery (%) |

|---|---|---|---|

| LQC | 3.00 | 0.98 (RSD: 5.1%) | 95.4 |

| HQC | 1500 | 1.03 (RSD: 4.3%) | 97.8 |

Acceptance Criteria: The RSD of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Stability

The stability of Paeonol in human plasma was evaluated under various storage and handling conditions. All stability results were within ±15% of the nominal concentrations, indicating that Paeonol is stable under these conditions.

Table 6: Stability of Paeonol in Human Plasma (LQC and HQC)

| Stability Condition | Duration | Accuracy Deviation (%) |

|---|---|---|

| Short-Term (Bench-Top) | 6 hours at Room Temp. | -4.5% to 2.8% |

| Freeze-Thaw (3 cycles) | -80°C to Room Temp. | -7.2% to -1.9% |

| Long-Term | 30 days at -80°C | -5.8% to 1.5% |

| Post-Preparative | 24 hours in Autosampler (4°C) | -3.3% to 3.1% |

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of Paeonol in human plasma using its deuterated internal standard, this compound, has been successfully developed and validated. The method utilizes a straightforward protein precipitation for sample cleanup, offering high throughput for the analysis of a large number of samples. The validation results demonstrate that the method is accurate, precise, and reliable over the concentration range of 1.00 to 2000 ng/mL. This method is well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development.

References

- 1. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]

- 6. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Application Note: Preparation of a Standard Stock Solution of Paeonol-d3

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a standard stock solution of Paeonol-d3, a deuterated internal standard used in various analytical and research applications. Adherence to this protocol will ensure the accuracy, reproducibility, and stability of the prepared stock solution.

Product Information and Physical Properties

This compound is the deuterium-labeled form of Paeonol, a phenolic compound isolated from plants like Paeonia suffruticosa.[1] As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of Paeonol in biological matrices during drug development and pharmacokinetic studies.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₇D₃O₃ | [2] |

| Molecular Weight | 169.19 g/mol | [2][3] |

| CAS Number | 55712-78-2 | [2][3] |

| Appearance | Crystalline or white powder | [4][5] |

Solubility and Storage

Proper solvent selection and storage are critical for maintaining the integrity and stability of the this compound stock solution.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility | Notes |

| DMSO | ≥ 30 mg/mL (177.32 mM)[2][3][6] | Solubility can be increased to 200 mg/mL with the aid of ultrasonication.[3] |

| Ethanol | ≥ 30 mg/mL (177.32 mM)[2][3][6] | - |

| DMF | ≥ 20 mg/mL (118.21 mM)[2][3] | - |

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years[2][6] |

| 4°C | 2 years[2][6] | |

| In Solvent | -80°C | 6 months[2][6] |

| -20°C | 1 month[2][6] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM standard stock solution of this compound.

3.1. Materials and Equipment

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Analytical balance (readable to 0.01 mg)

-

Amber glass vial

-

Calibrated micropipettes

-

Sterile pipette tips

-

Vortex mixer

-

Sonicator bath (optional)

-

Cryogenic storage vials

3.2. Safety Precautions

-

This compound is for research use only. It should be considered hazardous until further information is available.

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

3.3. Calculation for 10 mM Stock Solution

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock:

-

Mass (mg) = 10 mM x 1 mL x 169.19 g/mol / 1000

-

Mass (mg) = 1.69 mg

3.4. Step-by-Step Procedure

-

Equilibration: Remove the vial containing this compound powder from its storage location (-20°C) and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: Tare the analytical balance with a clean, empty amber vial. Carefully weigh the calculated amount of this compound powder (e.g., 1.69 mg) and transfer it into the vial. Record the exact weight.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1.0 mL of DMSO.

-

Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

-

Sonication (Optional): If the compound does not dissolve completely with vortexing, place the vial in a sonicator bath for 5-10 minutes to facilitate dissolution.[3]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use cryogenic vials. Store the aliquots at -80°C for long-term stability (up to 6 months).[2][6]

-

Labeling: Clearly label all vials with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Experimental workflow for preparing a standard stock solution of this compound.

References

Application Notes and Protocols for the Quantification of Paeonol in Human Urine using Paeonol-d3 by UHPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonol, a key bioactive component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex), has garnered significant interest in the pharmaceutical and biomedical fields due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] Understanding the pharmacokinetic profile of paeonol is crucial for its development as a therapeutic agent. Following administration, paeonol is extensively metabolized in the body, primarily through conjugation to form glucuronide and sulfate metabolites, which are then predominantly excreted in the urine.[3][4] Therefore, accurate and reliable quantification of total paeonol in urine is essential for pharmacokinetic studies, bioavailability assessments, and human biomonitoring.

This application note provides a detailed protocol for the sensitive and selective quantification of total paeonol in human urine samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Paeonol-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The protocol includes a robust enzymatic hydrolysis step to convert the conjugated metabolites back to the parent paeonol, allowing for the determination of the total excreted amount.

Analytical Principle

The method employs a systematic workflow beginning with the enzymatic hydrolysis of paeonol glucuronide and sulfate conjugates in urine samples using β-glucuronidase/arylsulfatase. Following hydrolysis, the samples are purified and concentrated using solid-phase extraction (SPE). The extracted paeonol and the internal standard, this compound, are then separated chromatographically on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of paeonol to this compound, which corrects for any analytical variability.

Experimental Protocols

Materials and Reagents

-

Paeonol (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human urine (drug-free, for blanks and calibration standards)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation and Analytical Conditions

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following are typical instrument parameters:

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6.1-8 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Paeonol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Paeonol | 165.1 | 150.1 | 30 | 15 |

| This compound | 168.1 | 153.1 | 30 | 15 |

Note: The MRM transition for this compound is predicted based on a +3 Da mass shift from the parent compound due to the three deuterium atoms. These parameters should be optimized for the specific instrument used.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare stock solutions of paeonol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the paeonol stock solution in 50% methanol to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the paeonol working standards into blank human urine to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Urine Sample Preparation Protocol

-

Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

-

To 200 µL of urine sample, CC, or QC in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex briefly and incubate at 37°C for 4 hours to ensure complete hydrolysis of the conjugates.

-

After incubation, stop the enzymatic reaction by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge at 13,000 rpm for 10 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

-

Transfer to an autosampler vial for UHPLC-MS/MS analysis.

Method Validation Summary

The analytical method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below. The following data is illustrative and based on typical performance for similar bioanalytical methods.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| Accuracy at LLOQ | 85-115% |

| Precision at LLOQ | < 20% |

Table 5: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Low | 3 | 98.5 | 6.2 | 101.2 | 7.8 |

| Medium | 300 | 102.1 | 4.5 | 103.5 | 5.1 |

| High | 800 | 99.3 | 3.8 | 98.7 | 4.3 |

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 88.2 | 95.7 |

| High | 800 | 91.5 | 98.2 |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and identification of the metabolites of paeonol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro ADME Assays Using Paeonol-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to select candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.[1][2][3][4] In vitro ADME assays provide a rapid and cost-effective means to evaluate these properties.[2][3][5] The use of a stable isotope-labeled internal standard, such as Paeonol-d3, is crucial for accurate quantification of test compounds in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS).[6][7][8] Deuterated standards like this compound co-elute with the analyte, compensating for matrix effects and variability in sample processing and instrument response, thereby enhancing the accuracy and reproducibility of the results.[7][8]

Paeonol, a bioactive compound found in Moutan Cortex, is known for its rapid absorption, extensive metabolism, and wide tissue distribution.[9][10][11][12][13][14] Its deuterated form, this compound, serves as an excellent internal standard for LC-MS-based ADME assays due to its chemical similarity to many small molecule drugs and its distinct mass-to-charge ratio.

These application notes provide detailed protocols for three key in vitro ADME assays—Metabolic Stability, Cytochrome P450 (CYP450) Inhibition, and Plasma Protein Binding—utilizing this compound as an internal standard.

Metabolic Stability Assay

Objective: To determine the rate at which a test compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[1][15][16][17]

Experimental Protocol

-

Materials:

-

Test compound stock solution (10 mM in DMSO)

-

This compound internal standard (IS) stock solution (1 mM in DMSO)

-

Pooled human liver microsomes (20 mg/mL)

-

NADPH regenerating system (e.g., solutions A and B)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), chilled

-

96-well plates

-

-

Procedure:

-

Prepare a working solution of the test compound (100 µM) by diluting the stock solution in buffer.

-

In a 96-well plate, combine the test compound working solution, liver microsomes (final concentration 0.5 mg/mL), and potassium phosphate buffer.[15]

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[16][17]

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]

-

Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing chilled acetonitrile with this compound (final concentration 100 nM).[15][18]

-

Centrifuge the plate to precipitate proteins.[18]

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the peak area ratio of the test compound to the this compound internal standard at each time point.

-

Plot the natural logarithm of the remaining percentage of the test compound against time to determine the elimination rate constant (k).

-

Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Data Presentation

| Time (min) | Test Compound Peak Area | This compound Peak Area | Peak Area Ratio (Compound/IS) | % Compound Remaining |

| 0 | 850,000 | 980,000 | 0.867 | 100.0 |

| 5 | 725,000 | 975,000 | 0.744 | 85.8 |

| 15 | 510,000 | 982,000 | 0.519 | 59.9 |

| 30 | 255,000 | 978,000 | 0.261 | 30.1 |

| 45 | 128,000 | 985,000 | 0.130 | 15.0 |

| 60 | 64,000 | 980,000 | 0.065 | 7.5 |

Calculated Parameters:

-

Half-life (t½): 18.5 minutes

-

Intrinsic Clearance (CLint): 75 µL/min/mg protein

Experimental Workflow

Metabolic Stability Assay Workflow

Cytochrome P450 (CYP450) Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.[19][20][21]

Experimental Protocol

-

Materials:

-

Test compound stock solution (10 mM in DMSO)

-

This compound internal standard (IS) stock solution (1 mM in DMSO)

-

Human liver microsomes (20 mg/mL)

-

Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), chilled

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in buffer.

-

In a 96-well plate, add the test compound dilutions, human liver microsomes (final concentration 0.25 mg/mL), and the specific CYP450 substrate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 15 minutes).

-

Terminate the reaction by adding chilled acetonitrile containing this compound (final concentration 100 nM).

-

Include positive control inhibitors and vehicle controls.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the substrate-specific metabolite.[19]

-

-

Data Analysis:

-